molecular formula C21H21P B14693666 Bis(3-methylphenyl)-(4-methylphenyl)phosphane CAS No. 35123-59-2

Bis(3-methylphenyl)-(4-methylphenyl)phosphane

Cat. No.: B14693666
CAS No.: 35123-59-2
M. Wt: 304.4 g/mol
InChI Key: ZCEFWXPOSWTCGQ-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl)-(4-methylphenyl)phosphane is an organophosphorus compound characterized by the presence of three phenyl groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylphenyl)-(4-methylphenyl)phosphane typically involves the reaction of phosphorus trichloride with 3-methylphenyl and 4-methylphenyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

PCl3+2C6H4(CH3)MgBr+C6H4(CH3)MgClP(C6H4(CH3))3+3MgCl2\text{PCl}_3 + 2 \text{C}_6\text{H}_4(\text{CH}_3)\text{MgBr} + \text{C}_6\text{H}_4(\text{CH}_3)\text{MgCl} \rightarrow \text{P}(\text{C}_6\text{H}_4(\text{CH}_3))_3 + 3 \text{MgCl}_2 PCl3​+2C6​H4​(CH3​)MgBr+C6​H4​(CH3​)MgCl→P(C6​H4​(CH3​))3​+3MgCl2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylphenyl)-(4-methylphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups can be replaced by other substituents.

    Coordination: The phosphorus atom can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

    Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Bis(3-methylphenyl)-(4-methylphenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl)-(4-methylphenyl)phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers. This coordination facilitates various catalytic processes, including bond formation and cleavage reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the methyl substituents on the phenyl rings.

    Bis(3-methylphenyl)phenylphosphine: Similar but with only two 3-methylphenyl groups and one phenyl group.

    Bis(4-methylphenyl)phenylphosphine: Similar but with two 4-methylphenyl groups and one phenyl group.

Uniqueness

Bis(3-methylphenyl)-(4-methylphenyl)phosphane is unique due to the presence of both 3-methylphenyl and 4-methylphenyl groups, which can influence its steric and electronic properties. This unique structure can enhance its reactivity and selectivity in catalytic applications compared to other similar compounds.

Properties

CAS No.

35123-59-2

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

IUPAC Name

bis(3-methylphenyl)-(4-methylphenyl)phosphane

InChI

InChI=1S/C21H21P/c1-16-10-12-19(13-11-16)22(20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15H,1-3H3

InChI Key

ZCEFWXPOSWTCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C

Origin of Product

United States

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